(R)-3-(Piperidin-3-yl)pyridine
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Overview
Description
®-3-(Piperidin-3-yl)pyridine is a chiral compound that features a piperidine ring attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Piperidin-3-yl)pyridine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of 3-pyridylboronic acid with a chiral piperidine derivative under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of ®-3-(Piperidin-3-yl)pyridine often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
®-3-(Piperidin-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of alkylated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(Piperidin-3-yl)pyridine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, making it useful in the development of new pharmaceuticals .
Medicine
In medicine, ®-3-(Piperidin-3-yl)pyridine is explored for its potential therapeutic applications. It has been investigated as a candidate for the treatment of neurological disorders due to its ability to modulate neurotransmitter receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of ®-3-(Piperidin-3-yl)pyridine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors and modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific receptor and the context of its use .
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Piperidin-3-yl)pyridine: The enantiomer of ®-3-(Piperidin-3-yl)pyridine, which has different stereochemistry and potentially different biological activity.
3-(Piperidin-3-yl)pyridine: The racemic mixture containing both ® and (S) enantiomers.
3-(Piperidin-3-yl)methylpyridine: A similar compound with a methyl group attached to the piperidine ring.
Uniqueness
®-3-(Piperidin-3-yl)pyridine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. This makes it particularly valuable in research focused on stereochemistry and chiral drug development .
Properties
Molecular Formula |
C10H14N2 |
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Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-[(3R)-piperidin-3-yl]pyridine |
InChI |
InChI=1S/C10H14N2/c1-3-9(7-11-5-1)10-4-2-6-12-8-10/h1,3,5,7,10,12H,2,4,6,8H2/t10-/m0/s1 |
InChI Key |
KLDGENGYOLDCCH-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CN=CC=C2 |
Canonical SMILES |
C1CC(CNC1)C2=CN=CC=C2 |
Origin of Product |
United States |
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